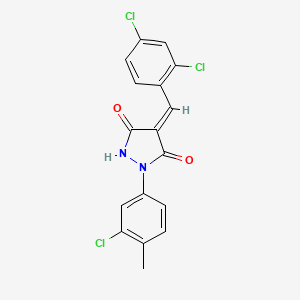![molecular formula C47H34N2O2 B5030062 N,N'-[(diphenylmethylene)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5030062.png)
N,N'-[(diphenylmethylene)di-4,1-phenylene]di(1-naphthamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(diphenylmethylene)di-4,1-phenylene]di(1-naphthamide), commonly known as DPN, is a synthetic compound that has been widely used in scientific research for its unique properties. DPN belongs to the class of synthetic organic compounds known as naphthamides, which are characterized by their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
DPN exerts its biological effects by binding to ERβ and activating downstream signaling pathways. It has been found to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. DPN has also been shown to modulate the activity of other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
DPN has been found to have diverse biochemical and physiological effects. It has been shown to regulate the expression of genes involved in cell cycle progression, cell survival, and DNA repair. DPN has also been found to modulate the activity of enzymes involved in lipid metabolism and glucose homeostasis. In addition, DPN has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
DPN has several advantages for lab experiments. It is a potent and selective agonist of ERβ, which allows for the investigation of the specific role of this receptor in various biological processes. DPN is also stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, DPN has some limitations, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on DPN. One area of research is the investigation of the role of ERβ in the development and progression of various diseases, including breast cancer, osteoporosis, and cardiovascular diseases. Another area of research is the development of new analogs of DPN with improved pharmacological properties. Finally, the use of DPN in combination with other drugs or therapies for the treatment of various diseases is an area of research that holds promise.
Synthesemethoden
DPN can be synthesized by reacting 2-naphthylamine with benzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then purified by recrystallization to obtain pure DPN. This synthesis method has been widely used in various research studies and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
DPN has been extensively used in scientific research for its unique properties. It has been found to be a potent agonist of estrogen receptor β (ERβ), which is a member of the nuclear receptor superfamily that regulates gene expression. DPN has been used to investigate the role of ERβ in various physiological and pathological processes, including breast cancer, osteoporosis, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[4-[[4-(naphthalene-1-carbonylamino)phenyl]-diphenylmethyl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H34N2O2/c50-45(43-23-11-15-33-13-7-9-21-41(33)43)48-39-29-25-37(26-30-39)47(35-17-3-1-4-18-35,36-19-5-2-6-20-36)38-27-31-40(32-28-38)49-46(51)44-24-12-16-34-14-8-10-22-42(34)44/h1-32H,(H,48,50)(H,49,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOIEXOMNHVADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-6,6-dimethyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5029990.png)
![4,4,4-trifluoro-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1-butanamine](/img/structure/B5030002.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5030007.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5030008.png)
![8-methyl-4-phenyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B5030016.png)

![N-(3-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5030028.png)

![1-[4-(2,6-dimethoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5030050.png)


![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5030074.png)
![2-[(6-phenoxyhexyl)amino]ethanol](/img/structure/B5030080.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5030090.png)